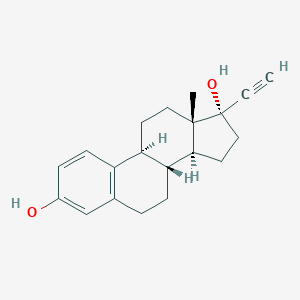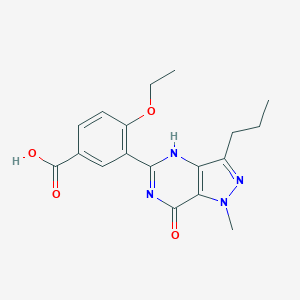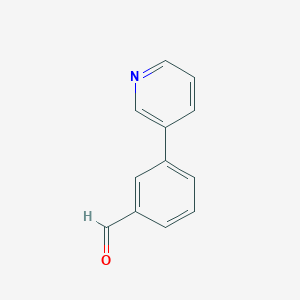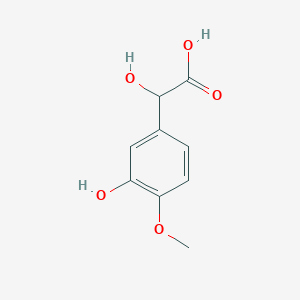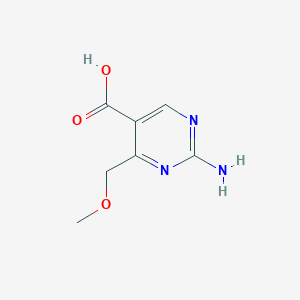
2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid" is a pyrimidine derivative, which is a class of compounds that have significant biological and medicinal importance. Pyrimidines are known to be key components in DNA and RNA, and modifications to the pyrimidine structure can lead to compounds with various pharmaceutical applications, including antiviral and antibacterial activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve multiple strategies, including alkylation, cyclization, and coupling reactions. For instance, the synthesis of 2,4-diamino-5-[2-methoxy-5-alkoxybenzyl]pyrimidines and related compounds involves the formation of a hybrid structure that combines features of known DHFR inhibitors, aiming to achieve a balance between potency and selectivity . Similarly, the synthesis of enantiomerically pure β-amino acids from pyrimidinone derivatives involves a series of reactions including acylation, annulation, and decarboxylation . These methods highlight the versatility of pyrimidine chemistry in generating a wide array of functionalized compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the interaction of the pyrimidine unit with carboxylic acids can lead to the formation of cocrystals with distinct hydrogen bonding patterns, which can influence the compound's properties and potential drug action . The tautomeric forms of pyrimidinium cations, as seen in different crystalline forms, can also provide insights into the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions that modify their structure and biological activity. For instance, the reaction of 2,4-diamino-6-hydroxypyrimidines with diisopropoxyphosphoryl methoxyethyl tosylate leads to the formation of regioisomers, which can be separated and converted into free phosphonic acids . Additionally, halogenation reactions can introduce halogen substituents into the pyrimidine ring, further diversifying the chemical space of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as water solubility, can be influenced by the presence of functional groups like the omega-carboxyl group, which can improve solubility and potentially enhance the compound's bioavailability . The basic esters of substituted pyrimidine-4-carboxylic acids have been synthesized and characterized, indicating the importance of understanding the physicochemical properties of these compounds for their potential therapeutic applications .
Future Directions
properties
IUPAC Name |
2-amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-3-5-4(6(11)12)2-9-7(8)10-5/h2H,3H2,1H3,(H,11,12)(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTOOLRXORLYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NC=C1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

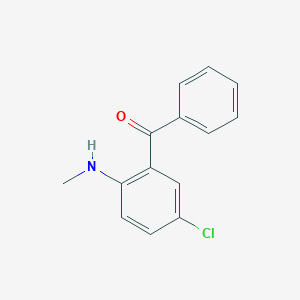
![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)
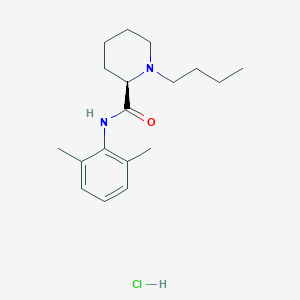
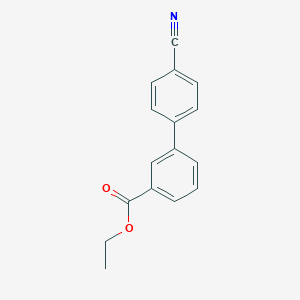
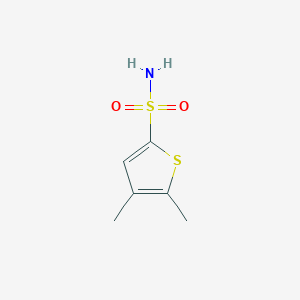
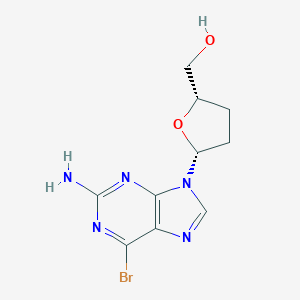
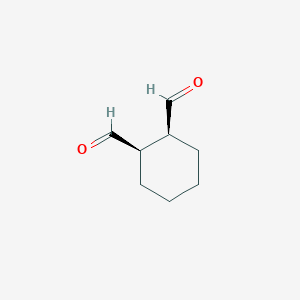
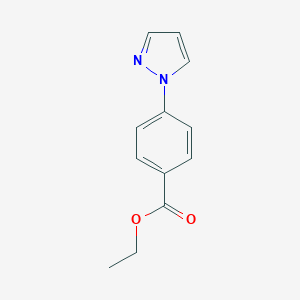
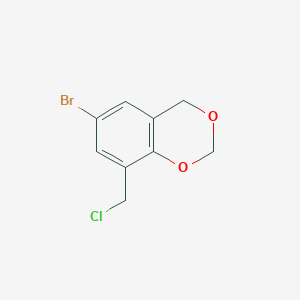
![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)
